molecular formula C12H13ClO2 B8777849 Ethyl 3-(4-chlorophenyl)but-2-enoate

Ethyl 3-(4-chlorophenyl)but-2-enoate

Cat. No.: B8777849
M. Wt: 224.68 g/mol
InChI Key: WMMPVJPERVUHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)but-2-enoate is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)but-2-enoate

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3

InChI Key

WMMPVJPERVUHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium isopropylcyclohexylamide (prepared from 12.5 ml of n-butyllithium 1.6M solution and isopropyl cyclohexylamine (3.3 ml) (ex Aldrich) in TMF was added at -60°, ethyltrimethylsilylacetate (3.6 ml) (ex Fluka). After 30 minutes at -60°, 4-chloro acetophenone (ex Aldrich) (1.55 g) was added. After 18 hours at 25° the mixture was partitioned between ether and water and worked up in the usual manner. Purification by chromatography (silica; ether/hexane) gave Ethyl-3-(4-chlorophenyl)-but-2-enoate (1.22 g), as a 1:1 mixture of E:Z olefin isomers. NMR 1H: 7.2(4H,m), 6.0 and 5.0(1H,m), 4.12(2H,m), 2.51 and 1.90(3H,s), 1.25(3H,m).
Name
lithium isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three

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